

# An In-depth Technical Guide to 1,5-Hexadiyne: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,5-Hexadiyne

Cat. No.: B1215225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,5-Hexadiyne**, a terminal diyne, is a versatile and highly reactive organic compound that serves as a crucial building block in a variety of synthetic applications. Its linear, six-carbon chain is terminated at both ends by alkyne functional groups, making it a valuable precursor for the synthesis of more complex molecules, including macrocycles, polymers, and theoretically interesting annulenes. This technical guide provides a comprehensive overview of **1,5-hexadiyne**, including its nomenclature, physicochemical properties, key synthetic protocols, and safety considerations, tailored for professionals in research and development.

## Synonyms and Alternative Names

To facilitate comprehensive literature searches and clear communication, a list of synonyms and alternative names for **1,5-hexadiyne** is provided below.

| Name Type           | Name                                   |
|---------------------|----------------------------------------|
| IUPAC Name          | hexa-1,5-diyne                         |
| Common Names        | Bipropargyl, Dipropargyl               |
| CAS Registry Number | 628-16-0                               |
| Other Names         | HCCCH <sub>2</sub> CH <sub>2</sub> CCH |

## Physicochemical Properties

A summary of the key physicochemical properties of **1,5-hexadiyne** is presented in the table below, offering a quick reference for experimental planning.

| Property          | Value                                           | Reference |
|-------------------|-------------------------------------------------|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>6</sub>                   | [1]       |
| Molecular Weight  | 78.11 g/mol                                     | [2]       |
| Appearance        | Colorless to yellow clear liquid                | [3]       |
| Boiling Point     | 86 °C at 760 mmHg                               | [4]       |
| Melting Point     | -6 °C                                           | [2]       |
| Density           | 0.787 g/mL                                      | [2]       |
| Refractive Index  | 1.441                                           | [2]       |
| Solubility        | Insoluble in water; soluble in organic solvents | [3]       |
| Vapor Pressure    | 75.3 mmHg at 25 °C                              | [4]       |

## Experimental Protocols

Detailed methodologies for key reactions involving **1,5-hexadiyne** are provided to assist in the design and execution of synthetic experiments.

### Glaser-Hay Coupling: Synthesis of Symmetrical 1,3-Diynes

The Glaser-Hay coupling is a cornerstone reaction for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. **1,5-Hexadiyne** can undergo intramolecular cyclization or intermolecular polymerization via this method. The following is a general protocol for the Hay modification, which offers milder reaction conditions.

Materials:

- Terminal alkyne (e.g., a substituted propargyl derivative for intermolecular coupling)
- Copper(I) chloride (CuCl)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Acetone (or other suitable organic solvent)
- Saturated aqueous ammonium chloride solution
- Diethyl ether or ethyl acetate
- Anhydrous sodium sulfate
- Silica gel

Procedure:

- To a round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
- Add TMEDA (1.2 mmol) to the mixture.
- Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
- Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diyne.

[5]

Representative Yields for Glaser-Hay Coupling of Various Terminal Alkynes:

| Substrate            | Product                          | Yield (%) |
|----------------------|----------------------------------|-----------|
| Phenylacetylene      | 1,4-Diphenyl-1,3-butadiyne       | >95       |
| 1-Ethynylcyclohexene | 1,4-Dicyclohexenyl-1,3-butadiyne | 85-95     |
| Propargyl alcohol    | 2,4-Hexadiyne-1,6-diol           | 80-90     |

Note: Yields are representative and can vary based on specific reaction conditions and substrate.

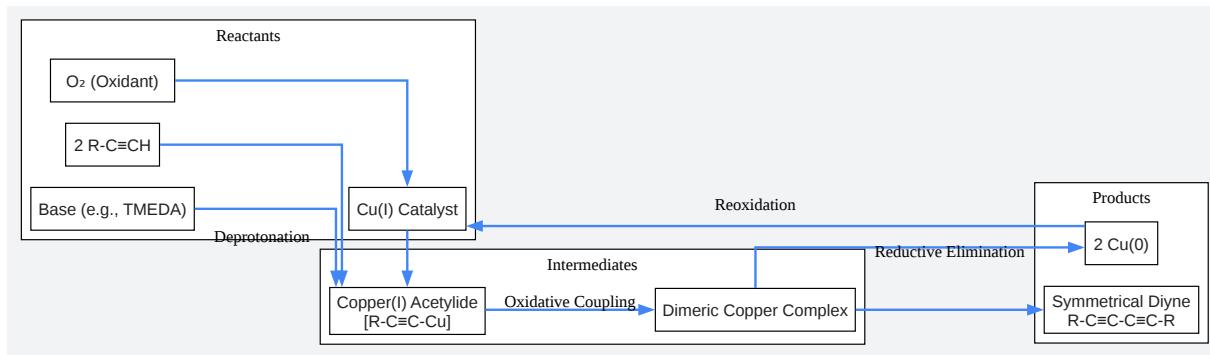
## Synthesis of[6]Annulene from 1,5-Hexadiyne

**1,5-Hexadiyne** is a key starting material for the synthesis of[6]annulene, a fascinating molecule for studying aromaticity. The synthesis involves a multi-step process initiated by the oxidative coupling of **1,5-hexadiyne**.

### A. Hexadehydro[6]annulene Synthesis:

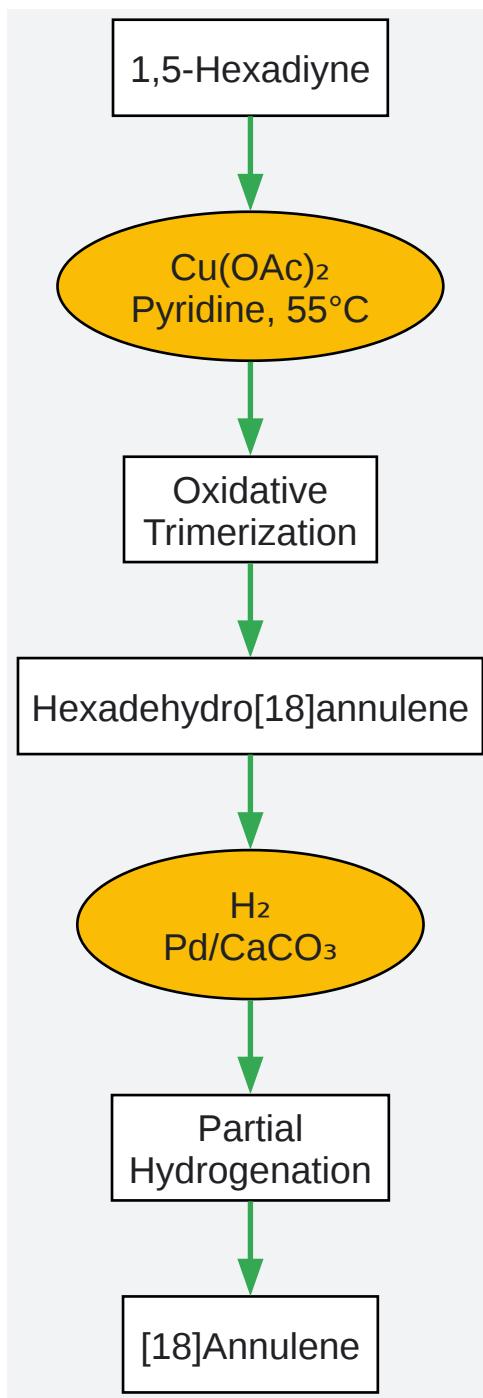
- A 12-L, four-necked, round-bottomed flask is charged with 600 g (3.00 moles) of copper(II) acetate monohydrate and 3.8 L of pyridine.
- The mixture is heated to  $55 \pm 1$  °C and stirred for 1 hour.
- A solution of 50 g (0.64 mole) of **1,5-hexadiyne** in 400 mL of pyridine is added over 30 minutes with vigorous stirring.
- The mixture is stirred at 55 °C for an additional 2 hours.
- After cooling, the mixture is filtered. The residue is extracted with a benzene-diethyl ether mixture.
- The combined filtrates are processed to isolate the crude hexadehydro[6]annulene.<sup>[7]</sup>

### B. Hydrogenation to[6]Annulene:


- The crude hexadehydro[6]annulene is purified by chromatography.
- A solution of the purified intermediate in a suitable solvent is hydrogenated in the presence of a 10% palladium-on-calcium carbonate catalyst.
- The reaction is monitored by hydrogen uptake.
- After filtration of the catalyst, the[6]annulene is isolated by concentration and crystallization. [7]

Reaction Conditions and Yields:

| Reaction Step      | Key Reagents                          | Temperature (°C) | Time (h) | Yield (%)      |
|--------------------|---------------------------------------|------------------|----------|----------------|
| Oxidative Coupling | Cu(OAc) <sub>2</sub> , Pyridine       | 55               | 2.5      | Not specified  |
| Hydrogenation      | H <sub>2</sub> , Pd/CaCO <sub>3</sub> | Room Temp.       | Variable | 0.54 (overall) |


## Reaction Pathways and Mechanisms

Visual representations of key synthetic pathways and reaction mechanisms involving **1,5-hexadiyne** are provided below using Graphviz.



[Click to download full resolution via product page](#)

Caption: Generalized mechanism of the Glaser-Hay coupling reaction.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for the preparation of [18]Annulene from **1,5-hexadiyne**.

## Safety and Handling

**1,5-Hexadiyne** is a highly flammable and reactive compound that requires careful handling to ensure laboratory safety.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]
- Fire Safety: **1,5-Hexadiyne** is highly flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[9]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store it under refrigeration (0-10°C).
- Incompatibilities: Avoid contact with strong oxidizing agents.
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[10]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling **1,5-hexadiyne**.[8][10]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,5-Hexadiyne [webbook.nist.gov]
- 2. 1,5-hexadiyne [stenutz.eu]
- 3. CAS 628-16-0: 1,5-Hexadiyne | CymitQuimica [cymitquimica.com]
- 4. 1,5-hexadiyne, 628-16-0 [thegoodsentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. article.sapub.org [article.sapub.org]

- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. gelest.com [gelest.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,5-Hexadiyne: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215225#1-5-hexadiyne-synonyms-and-alternative-names]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)